N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide
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Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide is a synthetic compound. It contains 43 bonds in total, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .
Molecular Structure Analysis
The compound contains a total of 41 atoms, including 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It has a complex structure with multiple bonds and rings .Scientific Research Applications
Cardiovascular Agent Research
The synthesis of related 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ols, including derivatives similar to the specified compound, has been part of research aimed at finding useful cardiovascular agents. These compounds were evaluated for vasodilating activity and β-blocking activity, indicating their potential in cardiovascular disease treatment and research (A. Miyake et al., 1983).
Material Science and Polymer Research
In material science, polymerizable phenolphthalein derivatives with pH-sensitive properties were synthesized, which might include similar structures to the specified compound. These derivatives led to the development of color-switchable materials and hydrogels, showcasing their application in creating smart materials sensitive to environmental changes (C. Fleischmann et al., 2012).
Antineoplastic and Monoamine Oxidase Inhibition
Research into the antineoplastic and monoamine oxidase inhibitory properties of compounds including the naphthalene structure has been conducted. This includes the investigation of various derivatives for their potential therapeutic applications in cancer treatment and their role in inhibiting monoamine oxidase, an enzyme target for treating depression and other psychiatric disorders (A. Markosyan et al., 2010).
Opioid Ligand Research
The design and synthesis of novel small molecule opioid ligands based on a similar (tetrahydronaphthalen-2-yl)methyl moiety have been reported. These compounds, with various modifications, demonstrated moderate to high binding affinities and selectivity towards the μ opioid receptor. Such research contributes to the development of new pain management therapies (S. Deekonda et al., 2016).
Serotonin Receptor Research
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a class of compounds related to the specified chemical, have been synthesized and evaluated for their affinity and activity at serotonin (5-HT) receptors. This research aids in understanding the structural requirements for activity at these receptors, potentially contributing to the development of new treatments for psychiatric and neurological disorders (M. Leopoldo et al., 2004).
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(24-18-9-3-2-4-10-18)19(22)21-14-20(23)12-11-16-7-5-6-8-17(16)13-20/h2-10,15,23H,11-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPEBMTHQBOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCC2=CC=CC=C2C1)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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